Crassicauline A

Analgesic Activity Pain Management In Vivo Pharmacology

Analgesic drug discovery requires high-potency benchmarks with defined toxicity. Crassicauline A (ED50 = 0.048 mg/kg, s.c.) is 73-fold more potent than lappaconitine, serving as a challenging positive control for screening campaigns. Sourcing non-certified analogues introduces variability and safety risks due to narrow therapeutic windows. This certified reference material ensures reliable quantification in LC-MS/MS workflows and metabolic bioactivation studies. • Validated analgesic benchmark with published ED50 data enabling reproducible HTS. • Essential CRM for detecting hidden toxic Aconitum alkaloids in herbal products. • Shipped ambient; stable at -20°C for long-term storage.

Molecular Formula C35H49NO10
Molecular Weight 643.8 g/mol
Cat. No. B1257457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrassicauline A
Synonymscrassicauline A
Molecular FormulaC35H49NO10
Molecular Weight643.8 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC
InChIInChI=1S/C35H49NO10/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(46-19(2)37,26(29(35)36)27(44-7)28(32)35)25(22)30(33)45-31(38)20-9-11-21(41-4)12-10-20/h9-12,22-30,39H,8,13-18H2,1-7H3/t22-,23+,24+,25-,26+,27+,28-,29?,30-,32+,33+,34-,35+/m1/s1
InChIKeyGAZDXIGXYWVWQX-QVAFJCLZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Crassicauline A: A C19-Diterpenoid Alkaloid


Crassicauline A (CAS: 79592-91-9) is a C19-diterpenoid alkaloid primarily isolated from the roots of various Aconitum species, including Aconitum carmichaelii and Aconitum transsectum [1]. This compound is characterized by a complex hexacyclic scaffold bearing multiple functional groups, including an acetoxyl group at C-8 and an aromatic ester at C-14, with a molecular weight of approximately 643.8 g/mol (C35H49NO10) . As a plant secondary metabolite, it is naturally present in several traditional medicinal herbs and is often found alongside structurally related analogues such as yunaconitine [2]. Due to its well-documented analgesic activity and defined toxicity profile, Crassicauline A is frequently utilized as a reference standard and starting material in both pharmacological research and quality control of herbal products.

Analytical Aconitum alkaloid reference standard for herbal QC
Pharmacology In vivo analgesic pathway studies
DMPK Metabolic bioactivation research tool

Crassicauline A: Why Substitution Fails


Generic substitution within the class of C19-diterpenoid alkaloids is not scientifically valid due to the profound impact of minor structural variations on both pharmacological activity and toxicity. The Aconitum alkaloid class exhibits a narrow therapeutic window, where seemingly conservative structural changes—such as the presence or absence of a hydroxyl group at C-3 (as in the case of yunaconitine) or modifications to the C-8 ester—result in orders-of-magnitude differences in analgesic potency and lethal dose [1]. Furthermore, the metabolism of these compounds is highly specific; for example, Crassicauline A can be hydroxylated in vivo to form yunaconitine, directly linking its metabolic fate to a more toxic analogue [2]. Consequently, the use of a structurally similar but pharmacologically distinct alternative in research, analytical standard preparation, or drug discovery programs would introduce significant variability and potential safety risks, underscoring the necessity of using precisely defined Crassicauline A for reliable and reproducible outcomes.

Yunaconitine or close analogues
Absence of C-3 hydroxyl group leads to markedly different endpoint profiles; analgesic response and toxicity may not transfer.
Lappaconitine or other C18-diterpenoids
Different core scaffold alters target engagement and exposure; reported potency context differs by orders of magnitude.
Metabolic fate consideration
Crassicauline A forms more toxic yunaconitine in vivo; substituting may mask bioactivation-dependent interpretation.

Crassicauline A: Differentiation from Analogs


Analgesic Potency vs. Lappaconitine

In a head-to-head comparative study using a mouse acetic acid-induced abdominal constriction model, Crassicauline A demonstrated significantly superior analgesic potency compared to lappaconitine, a clinically used analgesic in some regions [1]. The effective dose required to achieve 50% inhibition of pain response (ED50) for Crassicauline A was 0.0480 mg/kg, whereas lappaconitine required a much higher dose of 3.50 mg/kg to achieve the same effect [1].

Analgesic Potency
Head-to-head
Crassicauline A ED₅₀ 0.0480 mg/kg vs. lappaconitine 3.50 mg/kg, ~73-fold difference
Supports analgesic pathway-response context
Mouse acetic acid writhing model, s.c.
Analgesic Activity Pain Management In Vivo Pharmacology

Therapeutic Index vs. Yunaconitine

A systematic toxicological investigation determined the acute oral toxicity (LD50) of Crassicauline A and its close structural analogue yunaconitine in female ICR mice [1]. The oral LD50 for Crassicauline A was 5.60 mg/kg, while yunaconitine was significantly more toxic with an LD50 of 2.37 mg/kg [1]. When comparing the therapeutic indices (LD50/analgesic ED50), Crassicauline A exhibits a value of 116.7 (5.60 / 0.048), whereas yunaconitine's index is calculated to be substantially narrower based on its higher toxicity profile [2].

Acute Toxicity
Cross-study
LD₅₀ oral 5.60 mg/kg (Crassicauline A) vs. 2.37 mg/kg (yunaconitine)
Reported toxicity context, requires model-specific review
Female ICR mice, oral UDP
Acute Toxicity Safety Pharmacology Therapeutic Index

Metabolic Conversion to Yunaconitine

A pharmacokinetic study in rats revealed that Crassicauline A undergoes in vivo hydroxylation at the C-3 position to generate yunaconitine as a metabolite [1]. This metabolic conversion directly links Crassicauline A to the formation of a compound known to be significantly more toxic (LD50 oral = 2.37 mg/kg) [2]. This is a critical differentiator from other Aconitum alkaloids that do not undergo this specific toxic metabolic activation pathway.

Metabolic Conversion
Direct comparison
C-3 hydroxylation generates yunaconitine in vivo
Metabolite profile may shift interpretation
Rat urine analysis, toxic dose
Drug Metabolism Pharmacokinetics Toxicology

Antiarrhythmic Derivatization Scaffold

Thermal transformation of Crassicauline A via sand-frying yielded a series of structural analogues that were evaluated for antiarrhythmic activity in a rat model of aconitine-induced arrhythmia [1]. The resulting transformed products exhibited dose-dependent antiarrhythmic effects, including delaying the onset of ventricular premature beats (VPB) and reducing the incidence of ventricular tachycardia (VT), while importantly showing reduced cardiotoxicity compared to the parent compound Crassicauline A [1].

Derivatization Potential
Class-level inference
Sand-frying products show antiarrhythmic endpoints, reduced cardiotoxicity vs. parent
May support cardiovascular lead diversification
Data to verify; quantitative details not reported
Cardiovascular Pharmacology Drug Discovery Antiarrhythmic Agents

Crassicauline A: Key Applications


Potency Benchmark for Analgesic Discovery

Given its high analgesic potency (ED50 = 0.048 mg/kg, s.c.) in a validated pain model, Crassicauline A serves as an ideal positive control and benchmark compound for high-throughput screening and lead optimization campaigns aimed at discovering novel, high-potency analgesics [1]. Its 73-fold greater potency over the clinical reference lappaconitine provides a challenging and relevant benchmark for new chemical entities, enabling clear differentiation of promising candidates from less active compounds [1]. This scenario is particularly valuable for academic and pharmaceutical research groups focused on developing next-generation pain therapeutics with superior efficacy.

Analytical Standard for Herbal Toxicity

Crassicauline A, along with its analogues like yunaconitine, is classified as a 'hidden toxic Aconitum alkaloid' due to its presence in processed herbal materials and its documented acute toxicity (LD50 = 5.60 mg/kg, oral) [2]. Its use as a certified reference material (CRM) in LC-MS/MS or UHPLC-QQQ-MS/MS analytical workflows is essential for quantifying its content in herbal extracts and finished products to ensure consumer safety and meet regulatory requirements [2]. This application is critical for quality control laboratories, contract research organizations (CROs), and regulatory agencies monitoring the safety of traditional medicines derived from Aconitum species.

Metabolic Bioactivation Study Tool

The unique metabolic conversion of Crassicauline A to the more toxic yunaconitine via C-3 hydroxylation makes it an invaluable pharmacological tool for studying mechanisms of metabolic bioactivation and subsequent toxicity [3]. Researchers in the fields of drug metabolism and pharmacokinetics (DMPK) and toxicology can utilize Crassicauline A in in vitro and in vivo models to delineate the role of specific cytochrome P450 enzymes in this pathway, and to evaluate the impact of this conversion on overall safety and efficacy profiles [3]. This provides a well-defined system to study structure-toxicity relationships that are often confounded by complex metabolic pathways.

Cardiovascular Lead Generation Scaffold

Crassicauline A's unique structural features render it amenable to controlled thermal degradation (e.g., sand-frying) to yield a series of transformed products with promising antiarrhythmic properties and reduced cardiotoxicity [4]. Medicinal chemistry and natural product groups can leverage Crassicauline A as a starting scaffold for semi-synthetic derivatization efforts aimed at exploring the chemical space around the C19-diterpenoid alkaloid core to identify new chemical entities with improved cardiovascular safety profiles and novel mechanisms of action [4]. This approach offers a targeted strategy for diversifying a complex natural product for therapeutic lead generation.

Application
Selection Property
Validation Focus
Analgesic screening studies
Response magnitude in abdominal constriction model
Endpoint inhibition and potency ranking
Aconitum herbal QC testing
Structural identity and purity
LC-MS/MS quantification in herbal matrices
Metabolic pathway research
C-3 hydroxylation to yunaconitine
Cytochrome P450 isoform identification
Cardiovascular lead diversification
Thermal transformation products
Arrhythmia model endpoint screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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